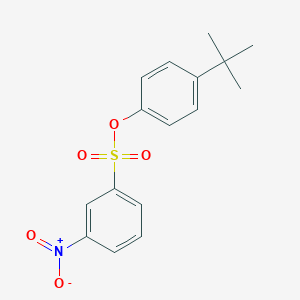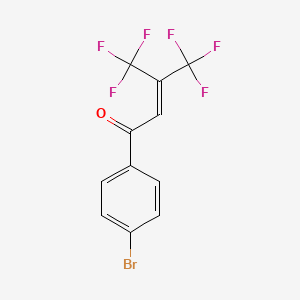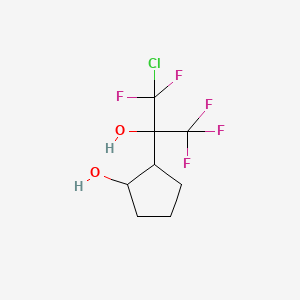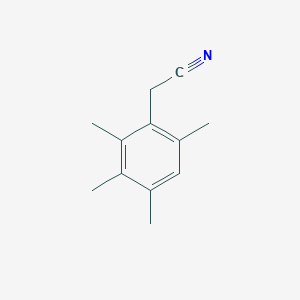![molecular formula C16H14O4 B14687409 Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane] CAS No. 30339-98-1](/img/structure/B14687409.png)
Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique dispiro structure. This compound features two 1,3-dioxolane rings fused to an acenaphthylene core, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, which can be used to form the dispiro structure. This reaction often requires specific conditions such as moderate temperatures and the presence of catalysts to achieve good yields .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action for Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
- 1′,3′-Dihydrospiro[[1,3]dioxolane-2,2′-indene]
- syn-Dispiro-[1,3-dioxolane-2,17’-penta-cyclo-[12.2.1.1.0.0]octa]
Uniqueness
What sets Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] apart from similar compounds is its specific structural arrangement, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
30339-98-1 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
InChI |
InChI=1S/C16H14O4/c1-3-11-4-2-6-13-14(11)12(5-1)15(17-7-8-18-15)16(13)19-9-10-20-16/h1-6H,7-10H2 |
InChI-Schlüssel |
GJZMIWIOIQAHSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C3=CC=CC4=C3C(=CC=C4)C25OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


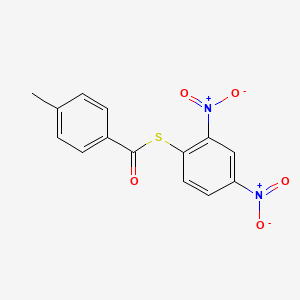
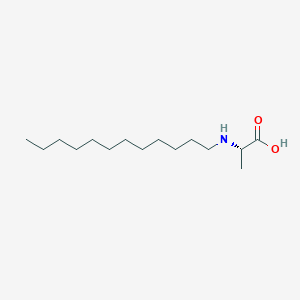
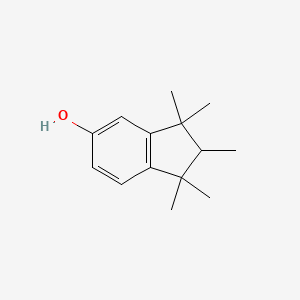
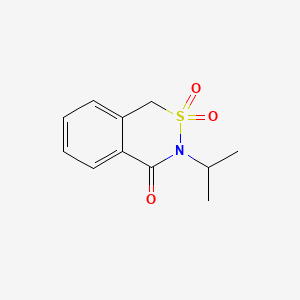
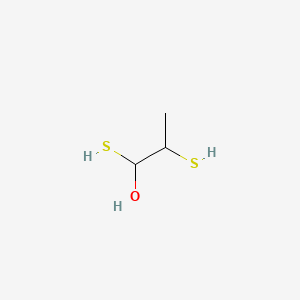
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

